molecular formula C8H6BrClO B8643778 7-Bromo-5-chloro-2,3-dihydrobenzofuran

7-Bromo-5-chloro-2,3-dihydrobenzofuran

Cat. No. B8643778
M. Wt: 233.49 g/mol
InChI Key: QLDZSNRLAMQBEK-UHFFFAOYSA-N
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Patent
US08999998B2

Procedure details

To a mixture of 2-bromo-4-chloro-6-(2-hydroxyethyl)phenol (99.8 mg, 0.397 mmol), triethylamine (0.40 mL, 2.9 mmol), and dichloromethane (4 mL) at 0° C. was added methanesulfonyl chloride (56.0 μL, 0.724 mmol). The reaction was stirred at 0° C. for 1.5 hours, at which point additional methane sulfonyl chloride (10 μL) was added and the reaction mixture warmed to room temperature. After stirring overnight, the reaction mixture was re-cooled to 0° C. and triethylamine (0.2 mL) and methanesulfonyl chloride (15 μL) were added. After two hours the reaction mixture was partitioned between ethyl acetate and water, and the organic layer washed with brine, dried over magnesium sulfate, and evaporated in vacuo. The crude product was purified via flash chromatography on silica gel (0 to 30% ethyl acetate in heptanes) to yield 40.0 mg (40%) of 7-bromo-5-chloro-2,3-dihydrobenzofuran. 1H NMR (400 MHz, CDCl3) δ: 7.26 (d, 1H), 7.09 (d, 1H), 4.67 (t, J=8.8, 2H), 3.30 (t, J=8.8, 2H).
Name
2-bromo-4-chloro-6-(2-hydroxyethyl)phenol
Quantity
99.8 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
56 μL
Type
reactant
Reaction Step Two
Quantity
10 μL
Type
reactant
Reaction Step Three
Quantity
15 μL
Type
reactant
Reaction Step Four
Quantity
0.2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([CH2:9][CH2:10]O)[C:3]=1[OH:12].ClCCl.CS(Cl)(=O)=O>C(N(CC)CC)C>[Br:1][C:2]1[C:3]2[O:12][CH2:10][CH2:9][C:4]=2[CH:5]=[C:6]([Cl:8])[CH:7]=1

Inputs

Step One
Name
2-bromo-4-chloro-6-(2-hydroxyethyl)phenol
Quantity
99.8 mg
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)Cl)CCO)O
Name
Quantity
4 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
0.4 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
56 μL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
Quantity
10 μL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
15 μL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
0.2 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was re-cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
After two hours the reaction mixture was partitioned between ethyl acetate and water
Duration
2 h
WASH
Type
WASH
Details
the organic layer washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified via flash chromatography on silica gel (0 to 30% ethyl acetate in heptanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC1=CC(=CC=2CCOC21)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 40 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 43.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.